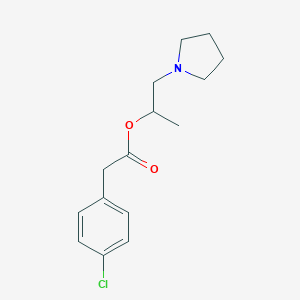
1-(Pyrrolidin-1-yl)propan-2-yl (4-chlorophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyrrolidin-1-yl)propan-2-yl (4-chlorophenyl)acetate, commonly known as 4-CPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of phenylacetone and is often used in the synthesis of other chemicals. In
Wirkmechanismus
The mechanism of action of 4-CPA is not fully understood, but it is believed to act on the central nervous system by inhibiting the reuptake of certain neurotransmitters, including dopamine, norepinephrine, and serotonin. This results in an increase in the levels of these neurotransmitters in the brain, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter levels, 4-CPA has also been found to have a variety of biochemical and physiological effects. These include changes in heart rate, blood pressure, and body temperature, as well as alterations in the levels of various hormones and enzymes in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-CPA in lab experiments is its ability to selectively target certain neurotransmitters, making it a valuable tool for studying the effects of these neurotransmitters on behavior and cognition. However, there are also limitations to its use, including the potential for toxicity and the need for careful dosing to avoid unwanted side effects.
Zukünftige Richtungen
There are many potential directions for future research on 4-CPA. These include further studies on its mechanism of action, its potential therapeutic applications, and its use as a tool for studying the role of neurotransmitters in behavior and cognition. Additionally, there is a need for more research on the safety and toxicity of this compound, as well as its potential interactions with other drugs and chemicals. Overall, 4-CPA is a promising compound with many potential applications in scientific research, and further study is needed to fully understand its properties and potential uses.
Synthesemethoden
The synthesis of 4-CPA involves the reaction of phenylacetone with hydrochloric acid and pyrrolidine. This process results in the formation of 1-(Pyrrolidin-1-yl)propan-2-ol, which is then reacted with acetic anhydride to form 1-(Pyrrolidin-1-yl)propan-2-yl acetate. Finally, the addition of 4-chlorobenzaldehyde to this compound results in the formation of 4-CPA.
Wissenschaftliche Forschungsanwendungen
4-CPA has been studied extensively for its potential applications in scientific research. It has been found to have a variety of uses, including as a precursor for the synthesis of other chemicals, as a reagent for the detection of certain compounds, and as a potential therapeutic agent.
Eigenschaften
Molekularformel |
C15H20ClNO2 |
|---|---|
Molekulargewicht |
281.78 g/mol |
IUPAC-Name |
1-pyrrolidin-1-ylpropan-2-yl 2-(4-chlorophenyl)acetate |
InChI |
InChI=1S/C15H20ClNO2/c1-12(11-17-8-2-3-9-17)19-15(18)10-13-4-6-14(16)7-5-13/h4-7,12H,2-3,8-11H2,1H3 |
InChI-Schlüssel |
BCZPULZQYMXJKH-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCC1)OC(=O)CC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC(CN1CCCC1)OC(=O)CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Tert-butylphenyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294780.png)
![3-(4-Tert-butylphenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294782.png)
![3-Benzyl-6-(3,4-dimethoxyphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294787.png)
![3-Benzyl-6-(2-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294788.png)
![3-(2-Chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294792.png)
![3-(2-chlorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294796.png)
![3-(2-Chlorophenyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294798.png)
![3-(2-Chlorophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294807.png)
![6-(2-Fluorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294808.png)
![N-[2-(diethylamino)ethyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B294811.png)
![6-(2,5-Dichlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294814.png)
![6-(2,3-Dihydro-1,4-benzodioxin-3-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294815.png)
![[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether](/img/structure/B294816.png)
![6-[2-(4-Methoxyphenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294817.png)
